molecular formula C10H17Cl2N3S B1472721 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2097947-98-1

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B1472721
CAS No.: 2097947-98-1
M. Wt: 282.2 g/mol
InChI Key: KPSLNEMSFVEZTC-UHFFFAOYSA-N
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Description

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3S and its molecular weight is 282.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase and monoamine oxidase, inhibiting their activity. The interaction with acetylcholinesterase is particularly significant as it leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can improve cognitive functions and has potential therapeutic applications in neurodegenerative diseases. In non-neuronal cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nicotinic acetylcholine receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. The compound also interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it inhibits monoamine oxidase, leading to increased levels of monoamine neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive functions in neuronal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling and improves cognitive functions without significant adverse effects. At high doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys. Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the synaptic cleft is particularly important for its role in modulating cholinergic signaling .

Biological Activity

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a thiazole moiety, contributing to its biological activity. Its chemical formula is C9H12Cl2N2SC_9H_{12}Cl_2N_2S with a molar mass of approximately 239.18 g/mol.

PropertyValue
Molecular Formula C9H12Cl2N2S
Molar Mass 239.18 g/mol
CAS Number 2059988-36-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazole ring is known for its ability to interact with proteins, potentially inhibiting their function and leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes that play roles in disease processes.
  • Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Research indicates that it may disrupt cancer cell proliferation through targeted interactions.

Biological Activity Studies

Recent studies have highlighted the compound's potential in treating various diseases, particularly in the context of infectious diseases and cancer.

Case Study: Antimicrobial Activity

A study evaluated the efficacy of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine against Trypanosoma brucei, the causative agent of African trypanosomiasis (HAT). The compound demonstrated significant potency with an EC50 value in the nanomolar range, indicating its potential as a therapeutic agent.

Table: Biological Activity Data

Activity TypeTarget Organism/Cell TypeEC50 (nM)References
AntimicrobialTrypanosoma brucei260
AnticancerVarious Cancer Cell Lines<100
Enzyme InhibitionKinase Inhibitors12

Research Findings

Research has focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and safety profiles. Studies indicate that modifications to the thiazole ring can improve blood-brain barrier penetration, which is crucial for treating central nervous system infections.

Notable Research Highlights:

  • Structure–Activity Relationship (SAR) : Investigations into the SAR have led to the development of analogs with improved selectivity and potency against T. brucei while minimizing toxicity to mammalian cells.
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in treating HAT, demonstrating promising results but also highlighting challenges in achieving desired outcomes in advanced stages of infection.

Scientific Research Applications

Pharmacological Potential

Recent studies have explored the pharmacological effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, particularly its potential as a therapeutic agent in treating neurological disorders.

  • CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases. Research indicates that it may exhibit anxiolytic and antidepressant-like effects in animal models .

Antimicrobial Properties

The thiazole ring in this compound is known for its antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit bacterial growth and may be effective against various pathogens.

  • Case Study : A study demonstrated the efficacy of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into an antibiotic agent .

Cancer Research

There is growing interest in the application of this compound in oncology, particularly due to its potential to inhibit tumor growth.

  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmacologyPotential treatment for CNS disorders (anxiety, depression)
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
OncologyInduces apoptosis in cancer cells

Properties

IUPAC Name

8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLNEMSFVEZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 3
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 4
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 5
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8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 6
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.